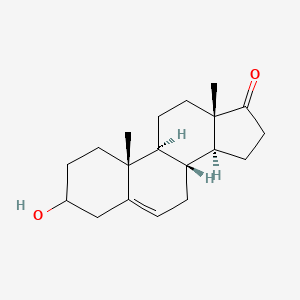

3-Hydroxy-5-androsten-17-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25375-38-6 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

FMGSKLZLMKYGDP-HQEMIIEJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathways of 3-Hydroxy-5-androsten-17-one (DHEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3-Hydroxy-5-androsten-17-one, is the most abundant circulating steroid hormone in humans, serving as a crucial precursor to the biosynthesis of androgens and estrogens. Produced primarily in the adrenal glands, gonads, and brain, DHEA undergoes extensive metabolism in peripheral tissues, a process termed intracrinology, which allows for tissue-specific regulation of sex steroid levels. This technical guide provides a comprehensive overview of the core metabolic pathways of DHEA, detailing the key enzymes involved, their kinetics, and the experimental protocols for their study. Furthermore, it explores the signaling pathways through which DHEA and its metabolites exert their diverse biological effects. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of steroid metabolism and its implications for human health and disease.

Core Metabolic Pathways of DHEA

The metabolic fate of DHEA is determined by the action of several key enzymes, leading to the production of a wide array of biologically active steroids. The principal pathways include conversion to androgens and estrogens, 7α-hydroxylation, and sulfation.

Conversion to Androgens and Estrogens

This pathway is central to the role of DHEA as a prohormone.

-

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This enzyme catalyzes the conversion of DHEA to androstenedione (B190577) (AED), a critical rate-limiting step that gates the flux of DHEA into the synthesis of more potent sex steroids.[1] This reaction involves the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond.[2] There are two main isoforms, with HSD3B1 being predominantly expressed in peripheral tissues and HSD3B2 in the adrenal glands, ovaries, and testes.[1]

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids.[3] Specifically, 17β-HSD can convert DHEA to androstenediol (B1197431) (ADIOL) and androstenedione to testosterone (B1683101).[3] Different isoforms of 17β-HSD exhibit varying substrate specificities and tissue distribution, contributing to the tissue-specific nature of steroid metabolism.[3]

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. It converts androstenedione to estrone (B1671321) and testosterone to estradiol.

7α-Hydroxylation Pathway

-

Cytochrome P450 7B1 (CYP7B1): This enzyme, also known as steroid 7α-hydroxylase, mediates the hydroxylation of DHEA at the 7α position to form 7α-hydroxy-DHEA (7α-OH-DHEA).[4] This is a major metabolic pathway for DHEA, particularly in the brain and prostate.[5] 7α-OH-DHEA has its own biological activities and can be further metabolized.

Sulfation and Desulfation

-

Sulfotransferases (SULTs): DHEA can be sulfated to form DHEA sulfate (B86663) (DHEAS) by sulfotransferase enzymes, primarily SULT2A1.[6] DHEAS is the most abundant steroid in circulation and serves as a large, water-soluble reservoir for DHEA.[4]

-

Steroid Sulfatase (STS): The reverse reaction, the conversion of DHEAS back to DHEA, is catalyzed by steroid sulfatase, making DHEA available for further metabolism in peripheral tissues.[6]

Below is a diagram illustrating the primary metabolic pathways of DHEA.

Quantitative Data on DHEA Metabolism

The efficiency and rate of DHEA metabolism are determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for the primary enzymes that metabolize DHEA.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue/System | Reference |

| 3β-HSD | DHEA | 0.3 | 2.9 - 4.6 | Human Adrenal Glands | [7] |

| DHEA | 4.9 | 0.00271 | Rat Adrenal Homogenate | [8] | |

| DHEA | 0.015 | 1.8 | Human Placental Microsomes | [3] | |

| 17β-HSD | DHEA | Not Reported | Not Reported | - | - |

| CYP7B1 | DHEA | 14 ± 1 | 0.046 ± 0.002 | Rat Prostate | [9] |

| SULT2A1 | DHEA | 3.8 | 0.1308 | HEK293 cells expressing SULT2A1 | [8] |

| DHEA | 1.9 | 17.8 | Purified recombinant SULT2A1 | [10] |

Note: Kinetic parameters for 17β-hydroxysteroid dehydrogenase with DHEA as a substrate are not well-documented in the reviewed literature.

Signaling Pathways of DHEA and its Metabolites

DHEA and its metabolites exert their biological effects through a variety of signaling pathways, acting on both nuclear and membrane-associated receptors.

Nuclear Receptor Signaling

DHEA and its downstream products can bind to and modulate the activity of several nuclear receptors:

-

Estrogen Receptors (ERα and ERβ): DHEA and particularly its metabolite androstenediol can bind to and activate both ERα and ERβ, initiating the classical estrogen signaling pathway that involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes.[11]

-

Androgen Receptor (AR): Testosterone and dihydrotestosterone (B1667394) (DHT), produced from DHEA, are potent agonists of the androgen receptor. DHEA itself has a lower affinity for the AR.[11]

-

Other Nuclear Receptors: DHEA has been shown to interact with other nuclear receptors, including Peroxisome Proliferator-Activated Receptor alpha (PPARα), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR), although some of these interactions may be species-specific.[6]

The diagram below illustrates the general mechanism of DHEA and its metabolites acting through nuclear receptors.

Membrane Receptor and Non-Genomic Signaling

In addition to nuclear receptors, DHEA can initiate rapid, non-genomic signaling cascades through membrane-associated receptors, including G-protein-coupled receptors (GPCRs).[11] These pathways can lead to the activation of various downstream kinases and changes in intracellular calcium levels, influencing a range of cellular processes.

Experimental Protocols

The study of DHEA metabolism relies on a variety of in vitro and analytical techniques. This section provides an overview of key experimental protocols.

In Vitro Enzyme Activity Assays

A common method to measure 3β-HSD activity is to monitor the conversion of DHEA to androstenedione.

-

Principle: The assay measures the formation of NADH, a product of the NAD+-dependent oxidation of DHEA.

-

Reaction Mixture:

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

-

NAD+ (e.g., 500 µM)

-

DHEA (substrate, e.g., 100 µM, dissolved in a suitable solvent like DMSO)

-

Enzyme source (e.g., tissue homogenate, microsomal fraction, or purified enzyme)

-

-

Procedure:

-

Combine the buffer, NAD+, and enzyme source in a cuvette.

-

Initiate the reaction by adding the DHEA substrate.

-

Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH production.

-

This assay measures the sulfation of DHEA using a radiolabeled cofactor.

-

Principle: The transfer of a 35S-labeled sulfo group from 3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS) to DHEA is quantified.

-

Reaction Mixture:

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

Dithiothreitol (DTT)

-

MgCl₂

-

DHEA (substrate)

-

[35S]PAPS (cofactor)

-

Enzyme source (e.g., cytosolic fraction or purified SULT2A1)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding organic solvent).

-

Separate the radiolabeled product (DHEAS) from the unreacted [35S]PAPS (e.g., by solvent extraction or chromatography).

-

Quantify the radioactivity of the product using liquid scintillation counting.[10]

-

Quantification of DHEA and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple steroids in biological samples.

-

Sample Preparation:

-

Extraction: Steroids are extracted from the biological matrix (e.g., serum, tissue homogenate) using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

-

Derivatization (Optional): In some cases, derivatization may be used to improve ionization efficiency and sensitivity.

-

-

LC Separation:

-

The extracted steroids are separated using a reverse-phase HPLC column (e.g., C18) with a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid).

-

-

MS/MS Detection:

-

The separated steroids are ionized (e.g., by electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid to ensure high specificity.

-

-

Quantification:

-

The concentration of each steroid is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

-

The following diagram outlines a typical experimental workflow for steroid profiling using LC-MS/MS.

Conclusion

The metabolic pathways of this compound are complex and tightly regulated, playing a pivotal role in the local production of active sex steroids. A thorough understanding of the enzymes involved, their kinetics, and the signaling pathways they influence is essential for elucidating the physiological and pathological roles of DHEA. The experimental protocols outlined in this guide provide a framework for the investigation of these pathways. Further research, particularly in defining the kinetic parameters of all involved enzymes and a deeper exploration of the non-genomic signaling of DHEA, will be crucial for the development of novel therapeutic strategies targeting steroid metabolism.

References

- 1. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies on the formation of estrogens from dehydroepiandrosterone sulfate by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid and sterol 7-hydroxylation: ancient pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-5-androsten-17-one as a DHEA metabolite

An In-depth Technical Guide on 3β-Hydroxyandrost-5-en-17-one (DHEA) as a Metabolite and Prohormone

Abstract

Dehydroepiandrosterone (B1670201) (DHEA), systematically known as 3β-Hydroxyandrost-5-en-17-one, is the most abundant circulating steroid hormone precursor in humans, primarily secreted by the adrenal glands, gonads, and brain.[1] It functions as a critical metabolic intermediate in the biosynthesis of potent androgens and estrogens within peripheral tissues, a concept known as intracrinology. While DHEA itself exhibits some biological activity, its primary significance lies in its role as a prohormone. This document provides a comprehensive technical overview of DHEA's metabolic pathways, the enzymatic processes involved, its biological activities, and the experimental protocols used for its analysis. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Introduction to 3β-Hydroxyandrost-5-en-17-one (DHEA)

3β-Hydroxyandrost-5-en-17-one, commonly referred to as DHEA or its synonym androstenolone, is a C19 endogenous steroid.[1][2] It occupies a pivotal position in steroidogenesis, serving as the central precursor for the synthesis of sex steroids.[3][4] DHEA can be sulfated to form DHEA sulfate (B86663) (DHEA-S), which acts as a large, stable circulating reservoir with a much longer half-life than DHEA.[1][5] The balance between DHEA and DHEA-S, and their subsequent conversion to active hormones in target tissues, is crucial for numerous physiological processes. Understanding the metabolism of DHEA is fundamental for research into endocrinology, aging, neurobiology, and the development of therapeutics targeting hormonal pathways.

Metabolic Pathways of DHEA

DHEA is metabolized through several key enzymatic reactions, leading to the formation of various downstream steroids. The primary pathways involve conversion to androgens and estrogens, sulfation for storage, and oxidative metabolism.

Key Metabolic Conversions:

-

Conversion to Androstenedione (B190577): The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) catalyzes the rate-limiting step in the conversion of DHEA to androstenedione (AE).[3][6][7] This reaction is essential for the production of all classes of hormonal steroids.[7]

-

Conversion to Androstenediol (B1197431): DHEA can be converted to androst-5-ene-3β,17β-diol (androstenediol) by 17β-hydroxysteroid dehydrogenases (17β-HSD).[4][8]

-

Sulfation and Desulfation: DHEA is reversibly converted to DHEA-S.

-

Further Metabolism to Active Sex Steroids: Androstenedione and androstenediol are precursors to more potent hormones. Androstenedione is converted to testosterone (B1683101) by 17β-HSD and to estrone (B1671321) by aromatase.[3][11] Testosterone can be further converted to the potent androgen dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estradiol (B170435) by aromatase.[3]

-

Oxidative Metabolism: DHEA can also undergo hydroxylation to form metabolites such as 7α-hydroxy-DHEA, 7-oxo-DHEA, and 16α-hydroxy-DHEA in various tissues, including the brain and liver.[12][13]

Quantitative Data on DHEA Metabolism

The pharmacokinetics and enzymatic conversion rates of DHEA and its metabolites are critical for understanding their physiological roles.

Table 1: Pharmacokinetic Properties of DHEA and DHEA-S

| Parameter | DHEA | DHEA-S | Reference(s) |

|---|---|---|---|

| Terminal Half-Life | 15 - 30 minutes | 7 - 10 hours | [1] |

| Metabolic Clearance Rate (MCR) | ~2000 L/day | ~13 L/day | [5][11] |

| Primary Binding Protein | Albumin (weakly) | Albumin (strongly) |[5] |

Table 2: Enzymatic Activity and Metabolite Conversion

| Enzyme/Process | Substrate | Product | Notes | Reference(s) |

|---|---|---|---|---|

| 3β-HSD | DHEA | Androstenedione | Rate-limiting step for conversion to potent androgens. | [3] |

| SULT2A1 (DHEA-ST) | DHEA | DHEA-S | Activity in human gastric mucosa ranges from 6 to 84 pmol/mg protein/90 min. | [14] |

| STS | DHEA-S | DHEA | Re-activates DHEA in peripheral tissues. | [1] |

| Oral DHEA Administration | DHEA | DHEA-S | Oral intake leads to a marked increase in circulating DHEA-S due to first-pass metabolism. |[5] |

Biological Activity of DHEA and its Metabolites

The biological effects of DHEA are mediated both directly and indirectly through its conversion to other steroids.

-

Prohormone Activity: The primary function of DHEA is to act as a precursor for the synthesis of androgens and estrogens in peripheral tissues.[6] This local production allows for tissue-specific hormonal control.

-

Receptor Activation: DHEA and its metabolites can directly activate nuclear receptors.

-

Neurosteroid Activity: DHEA is produced in the brain and acts as a neurosteroid, modulating an array of cell surface and nuclear receptors.[1] Its metabolites have been shown to influence neuronal function and memory.

Experimental Protocols

The analysis of DHEA and its metabolites requires specific and sensitive methodologies. Below are outlines of key experimental protocols.

Quantification of DHEA and Metabolites in Biological Samples

This protocol describes a typical workflow for analyzing steroid profiles in urine or serum using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Collect urine or serum samples.

-

For urine, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated steroids (glucuronides and sulfates).

-

Perform solid-phase or liquid-liquid extraction to isolate the steroids from the biological matrix.

-

-

Derivatization:

-

Evaporate the extracted sample to dryness.

-

Add a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyl-trifluoroacetamide, MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of the steroids. This step increases their volatility and thermal stability for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different steroid derivatives based on their boiling points and interaction with the column.

-

The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their unique mass spectra and retention times compared to known standards.

-

Enzyme Activity Assay: 3β-HSD

This protocol measures the activity of 3β-HSD by quantifying the conversion of DHEA to androstenedione.

Methodology:

-

Tissue Preparation:

-

Homogenize the tissue of interest (e.g., brain, adrenal, or gonadal tissue) in a suitable buffer to prepare a microsomal or cytosolic fraction containing the enzyme.

-

Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Incubate the tissue homogenate with a known concentration of a substrate, typically radiolabeled [³H]DHEA.

-

Include the necessary cofactor, NAD⁺, which is required for the dehydrogenase reaction.[7]

-

Run the reaction for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a solvent like ethyl acetate (B1210297) to extract the steroids.

-

-

Product Separation and Quantification:

-

Separate the substrate ([³H]DHEA) from the product ([³H]androstenedione) using thin-layer chromatography (TLC).

-

Identify the spots corresponding to DHEA and androstenedione by comparison with non-radiolabeled standards.

-

Scrape the spots from the TLC plate and quantify the radioactivity in each using liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the percentage of substrate converted to product.

-

Express the enzyme activity in terms of product formed per unit time per milligram of protein (e.g., pmol/min/mg protein).

-

Conclusion

3β-Hydroxyandrost-5-en-17-one (DHEA) is a cornerstone of human steroidogenesis. Its significance extends far beyond its intrinsic activity, primarily serving as the master prohormone for the tissue-specific production of androgens and estrogens. The metabolic fate of DHEA is tightly regulated by a series of key enzymes, including 3β-HSD, 17β-HSD, and SULT2A1, which collectively determine the balance of sex steroids in the body. A thorough understanding of these metabolic pathways and the analytical methods used to study them is indispensable for researchers and drug development professionals aiming to modulate hormonal action for therapeutic benefit in a wide range of physiological and pathological conditions.

References

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 3β-HSD ACTIVATES DHEA IN THE SONGBIRD BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative metabolism of dehydroepiandrosterone (DHEA) and biologically active oxygenated metabolites of DHEA and epiandrosterone (EpiA)--recent reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Keto-DHEA - Wikipedia [en.wikipedia.org]

- 14. Expression and activity of dehydroepiandrosterone sulfotransferase in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

endogenous synthesis of 3-Hydroxy-5-androsten-17-one

An In-depth Technical Guide to the Endogenous Synthesis of 3-Hydroxy-5-androsten-17-one (DHEA)

Introduction

Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3β-Hydroxy-5-androsten-17-one, is the most abundant circulating steroid hormone in humans and other primates.[1] While possessing weak intrinsic androgenic activity, its primary physiological role is that of a crucial prohormone, serving as a precursor for the biosynthesis of more potent androgens and estrogens in peripheral tissues.[2][3] DHEA and its sulfated ester, DHEA-sulfate (DHEA-S), are synthesized predominantly in the zona reticularis of the adrenal cortex, with minor contributions from the gonads and the brain.[4][5] The synthesis of DHEA is a finely tuned process involving specific enzymes, regulatory proteins, and hormonal signals. This technical guide provides a comprehensive overview of the endogenous synthesis of DHEA, tailored for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway (Δ⁵ Pathway)

The synthesis of DHEA from cholesterol occurs via the Δ⁵-steroidogenic pathway, so named because the double bond at the C5-C6 position is maintained throughout the process.[4] This pathway involves a series of enzymatic reactions localized within the mitochondria and the endoplasmic reticulum of steroidogenic cells.

The process begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[5] Once inside the mitochondrion, the synthesis proceeds as follows:

-

Cholesterol to Pregnenolone (B344588): The cholesterol side-chain is cleaved by the enzyme CYP11A1 (also known as P450scc), a cytochrome P450 enzyme located in the inner mitochondrial membrane. This reaction converts the 27-carbon cholesterol into the 21-carbon steroid, pregnenolone.[5]

-

Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone moves from the mitochondria to the smooth endoplasmic reticulum. Here, the enzyme CYP17A1 (P450c17) exerts its first function: 17α-hydroxylase activity. It adds a hydroxyl group at the C17 position of pregnenolone to form 17α-hydroxypregnenolone.[5][6]

-

17α-Hydroxypregnenolone to DHEA: CYP17A1 then exerts its second function: 17,20-lyase activity. This reaction cleaves the bond between C17 and C20, removing the two-carbon side chain from 17α-hydroxypregnenolone to produce the 19-carbon steroid, DHEA.[6][7]

This core pathway is distinguished from the Δ⁴ pathway, which would involve the conversion of pregnenolone to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). The low expression of HSD3B2 in the zona reticularis is critical for shunting precursors towards DHEA synthesis.[8]

Key Enzymes and Regulatory Proteins

The efficiency of DHEA synthesis is dependent on the coordinated action of several key proteins.

| Protein | Cellular Location | Function |

| StAR Protein | Mitochondria | Facilitates the rate-limiting transport of cholesterol from the outer to the inner mitochondrial membrane.[5] |

| CYP11A1 (P450scc) | Inner Mitochondrial Membrane | A cytochrome P450 enzyme that catalyzes the conversion of cholesterol to pregnenolone.[5] |

| CYP17A1 | Endoplasmic Reticulum | A single enzyme with dual functions: 1) 17α-hydroxylase activity and 2) 17,20-lyase activity, which is essential for producing DHEA.[6][9] |

| POR & Cytochrome b5 | Endoplasmic Reticulum | P450 Oxidoreductase (POR) is an essential electron donor for CYP17A1. Cytochrome b5 acts as an allosteric effector, specifically enhancing the 17,20-lyase activity of CYP17A1 by an order of magnitude.[9][10][11] |

| HSD3B2 | Endoplasmic Reticulum | 3β-hydroxysteroid dehydrogenase type 2 converts Δ⁵ steroids to Δ⁴ steroids (e.g., pregnenolone to progesterone), diverting precursors away from DHEA synthesis. Its low expression in the zona reticularis is key for DHEA production.[8] |

| SULT2A1 | Cytosol | Sulfotransferase 2A1 catalyzes the sulfation of DHEA to DHEA-S, the more stable and abundant circulating form.[12][13] |

Hormonal Regulation of DHEA Synthesis

The production of adrenal androgens is primarily regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis.

-

Hypothalamus: In response to circadian rhythms and stress, the hypothalamus releases Corticotropin-Releasing Hormone (CRH).

-

Anterior Pituitary: CRH stimulates the anterior pituitary gland to secrete Adrenocorticotropic Hormone (ACTH).

-

Adrenal Cortex: ACTH travels through the bloodstream and binds to its receptors (melanocortin 2 receptor) on the cells of the adrenal cortex, stimulating the uptake of cholesterol and the expression of steroidogenic enzymes, thereby increasing the synthesis and secretion of DHEA (along with cortisol).[4]

This system is controlled by a negative feedback loop where elevated levels of cortisol inhibit the release of both CRH and ACTH.

Quantitative Data Presentation

The synthesis and metabolism of DHEA are characterized by specific enzyme kinetics and result in distinct circulating concentrations of DHEA and its sulfated form, DHEA-S.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Activity | Apparent Kₘ (µM) | k꜀ₐₜ (min⁻¹) |

| CYP17A1 | Pregnenolone | 17α-hydroxylation | ~0.93 - 1.19[14] | ~0.39[14] |

| CYP17A1 | 17α-Hydroxypregnenolone | 17,20-lyase | ~1.2[14] | ~0.24[14] |

| SULT2A1 | DHEA | Sulfation | ~0.8 - 3.8[15][16] | N/A |

Table 2: Typical Circulating Concentrations in Adults

| Steroid | Typical Concentration | Half-life | Notes |

| DHEA | 1.5 - 8.8 ng/mL[17][18] | ~1-3 hours[4] | Exhibits significant diurnal variation, paralleling ACTH secretion. |

| DHEA-S | 300 - 3,100 ng/mL[2][17] | ~10-20 hours[4] | The most abundant circulating steroid. Levels are stable with minimal diurnal variation, making it a reliable clinical marker of adrenal androgen production.[2][3] |

Experimental Protocols

Investigating the endogenous synthesis of DHEA requires robust in vitro models and precise analytical techniques.

Protocol: Steroidogenesis in NCI-H295R Cells

The human adrenocortical carcinoma cell line NCI-H295R is a widely accepted model as it expresses all the key enzymes required for steroidogenesis.[19][20]

-

Cell Culture: Culture NCI-H295R cells (e.g., ATCC CRL-2128) in a complete medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium) in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that allows them to reach ~80% confluency. Allow cells to adhere for 24-48 hours.

-

Treatment: Replace the culture medium with fresh, serum-free medium containing the test compounds (e.g., potential inhibitors, hormonal stimulants like 8-Br-cAMP) or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) to allow for steroid production and secretion into the medium.[21]

-

Sample Collection: Collect the cell culture medium from each well. Centrifuge to remove any cellular debris and transfer the supernatant to a new tube for storage at -80°C until analysis.

Protocol: CYP17A1 17,20-Lyase Activity Assay (Radiolabeled)

This assay measures the specific lyase activity of CYP17A1 by quantifying the release of a radiolabeled product.[22][23]

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme source (e.g., recombinant human CYP17A1, microsomes from H295R cells), purified cytochrome b₅, and an NADPH-regenerating system.

-

Inhibitor Pre-incubation: Add the test compound or vehicle control to the reaction mixture and pre-incubate for a short period at 37°C.

-

Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [21-³H]-17α-hydroxypregnenolone. The cleavage of the C17-20 bond by the lyase activity releases tritiated water ([³H]H₂O).[22]

-

Incubation: Incubate the reaction at 37°C for a time within the linear range of product formation (e.g., 60-90 minutes).[21]

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).

-

Separation: Separate the tritiated water from the remaining labeled steroid substrate using a charcoal-dextran suspension. Centrifuge to pellet the charcoal, which binds the steroid.

-

Quantification: Measure the radioactivity of the supernatant, which contains the [³H]H₂O, using liquid scintillation counting. The amount of radioactivity is directly proportional to the 17,20-lyase activity.

Protocol: Steroid Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and simultaneous quantification of multiple steroids from complex biological matrices.[24][25]

-

Sample Preparation:

-

Thaw biological samples (e.g., cell culture medium from Protocol 5.1, serum).

-

Add a mixture of isotopically labeled internal standards (e.g., DHEA-d₄, Pregnenolone-¹³C₃) to each sample to correct for extraction loss and matrix effects.[24]

-

Perform steroid extraction using either Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether or Solid-Phase Extraction (SPE) with a suitable cartridge.[25][26]

-

Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the steroid residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC or UPLC system.

-

Separate the different steroids using a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., water with formic acid and methanol/acetonitrile).

-

-

Mass Spectrometry Detection:

-

The eluent from the chromatography column is directed into a tandem mass spectrometer.

-

Steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Quantify each steroid using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for high specificity and sensitivity.[24]

-

-

Data Analysis:

-

Construct calibration curves for each steroid using known standards.

-

Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Conclusion

The is a critical metabolic pathway, supplying the body with the primary precursor for sex steroid hormones. Its production is tightly regulated by the HPA axis and relies on the specific expression and activity of key enzymes like CYP17A1 and their cofactors, particularly within the adrenal zona reticularis. Understanding the intricacies of this pathway, from the molecular kinetics to the systemic regulation, is fundamental for research into adrenal physiology, aging, and endocrine disorders. Furthermore, as enzymes like CYP17A1 are significant targets in drug development for conditions such as prostate cancer, the detailed protocols and quantitative data presented here serve as a vital resource for scientists and researchers in the field.

References

- 1. DHEA/DHEAS Circulating Levels | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 2. The Distinction Between DHEA and DHEA-S & Why Both Are Important For a Healthy Brain | ZRT Laboratory [zrtlab.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP17A1 - Wikipedia [en.wikipedia.org]

- 7. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. Circulating concentrations of dehydroepiandrosterone and dehydroepiandrosterone sulfate during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dehydroepiandrosterone: kinetics of metabolism in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human adrenal corticocarcinoma NCI-H295R cells produce more androgens than NCI-H295A cells and differ in 3beta-hydroxysteroid dehydrogenase type 2 and 17,20 lyase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 25. austinpublishinggroup.com [austinpublishinggroup.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 3-Hydroxy-5-androsten-17-one (DHEA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxy-5-androsten-17-one, more commonly known as dehydroepiandrosterone (B1670201) (DHEA), is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] Its mechanism of action is multifaceted, involving both indirect effects as a prohormone and direct actions on a variety of cellular receptors. DHEA serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens in peripheral tissues, a concept known as intracrinology.[1][2] Beyond its role as a precursor, DHEA directly modulates numerous signaling pathways by binding to nuclear and membrane-associated receptors, acting as a neurosteroid and immunomodulator.[1][3] This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for research and development professionals.

Core Mechanisms of Action

The biological effects of DHEA are mediated through two primary routes: its conversion to more potent steroid hormones (indirect action) and its intrinsic activity as a signaling molecule (direct action).

Indirect Action: The Prohormone Pathway (Intracrinology)

The most significant role of DHEA is as a precursor in the synthesis of androgens and estrogens.[4] This conversion occurs not in the gland of origin but within peripheral target cells, allowing for tissue-specific hormonal action.[2]

-

Conversion to Androgens: DHEA is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][6] Androstenedione is then converted to testosterone (B1683101), which can be further metabolized to the potent androgen dihydrotestosterone (B1667394) (DHT).[2][7] In men, DHEA is responsible for approximately 50% of androgen production.[4]

-

Conversion to Estrogens: Androstenedione can also be converted to estrone, which is then converted to estradiol (B170435) by aromatase.[4][7] This pathway is a primary source of estrogens in postmenopausal women and contributes to over 75% of estrogens in premenopausal women.[3][4]

The tissue-specific expression of enzymes like 3β-HSD, 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase dictates the local hormonal environment and the ultimate biological effect of DHEA.[8]

Caption: Metabolic conversion pathway of DHEA to active androgens and estrogens.

Direct Action: Receptor Interactions

DHEA and its sulfated form, DHEA-S, can directly bind to and modulate a range of receptors, although often with lower affinity than their downstream metabolites.[9]

-

Nuclear Receptors: DHEA has been shown to interact with several nuclear receptors. It can bind weakly to the Androgen Receptor (AR) and Estrogen Receptors (ERα and ERβ).[1][9] It also activates Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Pregnane X Receptor (PXR), which are involved in lipid metabolism and detoxification.[3]

-

Membrane and Neuroreceptors: As a neurosteroid, DHEA exerts rapid, non-genomic effects by modulating membrane receptors in the central nervous system.[3] These include:

-

GABA-A Receptors: Acts as a noncompetitive antagonist, leading to excitatory effects.[3][10]

-

NMDA Receptors: Acts as a positive modulator, potentially enhancing synaptic plasticity.[3][11]

-

Sigma-1 Receptors: Functions as an agonist, contributing to its neuroprotective and antidepressant effects.[3][11]

-

G-protein Coupled Receptors (GPCRs): A specific DHEA-binding GPCR has been identified in endothelial cells, mediating effects on vascular function.[9][12]

-

Key Signaling Pathways

DHEA's interaction with various receptors triggers downstream signaling cascades that underpin its diverse physiological effects.

Neuroprotective and Neuromodulatory Pathways

DHEA exhibits significant neuroprotective properties, shielding neurons from various insults, including excitotoxicity and oxidative stress.[13] A key mechanism involves the activation of the PI3K/Akt signaling pathway.[14][15] DHEA binding to upstream receptors initiates a cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (like BAD) and promotes the expression of anti-apoptotic proteins (like Bcl-2), ultimately enhancing neuronal survival.[15] This action is independent of classic steroid hormone receptors and can be blocked by PI3K inhibitors.[14]

Caption: DHEA-mediated neuroprotective signaling via the PI3K/Akt pathway.

Anti-inflammatory Pathways

DHEA possesses potent anti-inflammatory properties, primarily by counteracting the effects of pro-inflammatory cytokines.[16][17] Studies show DHEA can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16] One proposed mechanism involves the activation of PPARα.[18] Activated PPARα can antagonize the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of genes for inflammatory mediators like VCAM-1 in endothelial cells.[18] This action helps mitigate chronic inflammatory states associated with aging and metabolic diseases.

Metabolic Regulation Pathways

In skeletal muscle, DHEA and its metabolite testosterone can activate signaling pathways related to glucose metabolism.[19] This includes enhancing the expression and translocation of the glucose transporter GLUT-4. This effect is mediated through the phosphorylation and activation of Akt and protein kinase C-zeta/lambda (PKC-ζ/λ), key upstream regulators of GLUT-4 trafficking.[19] By improving glucose uptake in muscle, DHEA may contribute to improved insulin (B600854) sensitivity.

Quantitative Data Summary

The interaction of DHEA with its targets can be quantified by binding affinities and enzyme kinetics.

Table 1: Receptor Binding Affinities for DHEA

| Receptor Target | Ligand | Parameter | Value | Species | Reference |

| Estrogen Receptor α (ERα) | DHEA | Ki | 1.1 µM | Human | [1] |

| Estrogen Receptor β (ERβ) | DHEA | Ki | 0.5 µM | Human | [1] |

| Estrogen Receptor β (ERβ) | DHEA | EC50 | 200 nM | Human | [1] |

| Pregnane X Receptor (PXR) | DHEA | EC50 | 70 µM | Human | [3] |

| Pregnane X Receptor (PXR) | DHEA | EC50 | 20 µM | Rodent | [3] |

| DHEA-specific Receptor | DHEA | Kd | 7.4 nM | Human (T-cells) | [20] |

| DHEA-specific Receptor | DHEA | Kd | ~2.6 nM | Murine (T-cells) | [21] |

Table 2: Enzyme Kinetics for DHEA Metabolism

| Enzyme | Substrate | Parameter | Value | Species | Reference |

| 3β-HSD | DHEA | Km | 0.3 µM | Human (Adrenal) | [22] |

| Cytochrome P450s | DHEA | EC50 | ~5 µM | Rat (Liver) | [3] |

Detailed Experimental Protocols

Investigating the mechanism of action of DHEA involves a variety of biochemical and cell-based assays.

Protocol 1: Competitive Receptor Binding Assay

This protocol determines the affinity (Ki) of DHEA for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Preparation of Receptor Source: Use cell lysates or purified membranes from cells overexpressing the target receptor (e.g., HEK293 cells transfected with ERα).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with protease inhibitors).

-

Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Estradiol for ERα), and varying concentrations of unlabeled DHEA (from 10⁻¹² M to 10⁻⁵ M). Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separation: Rapidly separate bound from free radioligand using a cell harvester to trap membranes on filter paper.

-

Quantification: Wash the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of DHEA. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).

Caption: Experimental workflow for a competitive receptor binding assay.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol assesses the activation of the PI3K/Akt pathway by detecting the phosphorylation state of Akt in response to DHEA treatment.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with DHEA (e.g., 100 nM) for various time points (0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the data. Quantify band intensity using densitometry software.

Protocol 3: Reporter Gene Assay for Transcriptional Activity

This protocol measures the ability of DHEA to activate a specific nuclear receptor (e.g., AR) and induce the transcription of a target gene.[23]

Methodology:

-

Cell Culture and Transfection: Plate cells with low endogenous receptor expression (e.g., CV-1) in a 24-well plate. Co-transfect the cells with two plasmids:

-

An expression vector for the receptor of interest (e.g., pSG5-AR).

-

A reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., pMMTV-ARE-Luciferase).

-

-

Treatment: After 24 hours, replace the media with media containing different concentrations of DHEA or a control vehicle.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Transfer the lysate to an opaque 96-well plate. Use a luminometer to inject a luciferase substrate and measure the resulting light emission.

-

Data Analysis: Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). Plot the fold-change in reporter activity relative to the vehicle-treated control.

Conclusion

The mechanism of action of this compound is complex and pleiotropic. Its primary role as a prohormone provides a reservoir for the local, tissue-specific synthesis of potent androgens and estrogens, which then act via their respective high-affinity receptors.[3][9] Concurrently, DHEA exerts direct biological effects by engaging a diverse array of nuclear and membrane receptors, thereby activating key signaling pathways involved in neuroprotection, inflammation, and metabolism.[11][12] Understanding this dual mechanism is critical for the development of therapeutic strategies targeting age-related decline, neurodegenerative diseases, and inflammatory conditions. The experimental frameworks provided herein offer robust methods for further elucidating the nuanced roles of this multifaceted steroid.

References

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. legerepharm.com [legerepharm.com]

- 5. 3β-HSD ACTIVATES DHEA IN THE SONGBIRD BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Top Ways DHEA Fights Inflammation - Life Extension [lifeextension.com]

- 17. marcellepick.com [marcellepick.com]

- 18. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Testosterone and DHEA activate the glucose metabolism-related signaling pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Up-regulation of high-affinity dehydroepiandrosterone binding activity by dehydroepiandrosterone in activated human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The presence of a dehydroepiandrosterone-specific receptor binding complex in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DHEA and DHEA sulfate differentially regulate neural androgen receptor and its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Hydroxy-5-androsten-17-one and its Interaction with the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Hydroxy-5-androsten-17-one and the Androgen Receptor

This compound is a steroid hormone, an endogenous metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Its biological activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2][3][4] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[2][4] This signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics. Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer.

Due to the limited availability of specific binding data for this compound, this guide will focus on the data available for its key isomers:

-

Dehydroepiandrosterone (B1670201) (DHEA or 3β-hydroxy-5-androsten-17-one): An abundant circulating steroid precursor to active sex hormones.[5]

-

Epiandrosterone (3β-hydroxy-5α-androstan-17-one): A metabolite of testosterone and DHT with weak androgenic activity.[1]

Quantitative Androgen Receptor Binding Data

Direct quantitative binding affinity data such as Ki, IC50, or EC50 values for this compound are not extensively reported in the scientific literature. However, data for its isomers provide insight into the potential interaction.

| Compound | Receptor | Assay Type | Value | Reference |

| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | Competitive Binding | Ki: 1 µM | [6] |

| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | Binding Affinity | Significantly lower than testosterone and DHT | [5][7] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Competitive Binding | Ki: 6 nM | [8] |

| Testosterone | Androgen Receptor (AR) | Competitive Binding | Ki: 50 nM | [8] |

Table 1: Summary of Androgen Receptor Binding Affinities for DHEA and Reference Androgens.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

3.1.1. Materials

-

AR Source: Rat ventral prostate cytosol or recombinant human AR.

-

Radioligand: [3H]-R1881 (a synthetic androgen).

-

Test Compound: this compound or its isomers.

-

Reference Compound: Dihydrotestosterone (DHT).

-

Assay Buffer: Tris-HCl buffer with EDTA, glycerol, DTT, and sodium molybdate.

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats or hydroxylapatite slurry.

-

Scintillation counter.

3.1.2. Procedure

-

Preparation of Reagents: Prepare serial dilutions of the test compound and reference compound. Prepare the radioligand solution at a concentration appropriate for the assay.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test or reference compound at various concentrations, and the radioligand.

-

Incubation: Add the AR source to each well and incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using either filter binding or a hydroxylapatite slurry method.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.

Cell-Based Androgen Receptor Signaling Assay

This protocol outlines a reporter gene assay to measure the functional activity (agonist or antagonist) of a test compound on the androgen receptor in a cellular context.

3.2.1. Materials

-

Cell Line: A mammalian cell line engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.

-

Cell Culture Media and Reagents.

-

Test Compound: this compound or its isomers.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Reference Antagonist: Bicalutamide.

-

Lysis Buffer.

-

Reporter Gene Assay Reagent (e.g., Luciferin for luciferase).

-

Luminometer or Spectrophotometer.

3.2.2. Procedure

-

Cell Culture: Culture the reporter cell line under appropriate conditions.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound, reference agonist, or reference antagonist.

-

Incubation: Incubate the cells for a sufficient period to allow for AR-mediated reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter enzyme.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or absorbance).

-

Data Analysis:

-

Agonist Mode: Plot the reporter signal against the logarithm of the test compound concentration to determine the EC50 value.

-

Antagonist Mode: Co-treat cells with a fixed concentration of a reference agonist and varying concentrations of the test compound. Plot the inhibition of the agonist-induced signal against the logarithm of the test compound concentration to determine the IC50 value.

-

Visualizations

Androgen Receptor Signaling Pathway

References

- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 2. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor - Wikipedia [en.wikipedia.org]

- 5. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Epiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiandrosterone (B191177), a naturally occurring steroid hormone, has a rich history intertwined with the foundational discoveries of sex hormones. First identified in the early 20th century, this metabolite of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101) has been a subject of interest for its weak androgenic properties, neuroprotective potential, and role as a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the discovery, history, metabolic pathways, and biological activities of epiandrosterone, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Discovery and Historical Context

The story of epiandrosterone is closely linked to the pioneering work of German biochemist Adolf Butenandt. In 1931, Butenandt successfully isolated the male sex hormone androsterone (B159326) from a large volume of male urine.[1][2][3][4] This achievement, which involved processing thousands of liters of urine to yield mere milligrams of crystalline substance, was a landmark in steroid chemistry.[1] Epiandrosterone is the 3β-isomer of androsterone. Butenandt's work on sex hormones, along with the independent research of Leopold Ruzicka, earned them the Nobel Prize in Chemistry in 1939.[4] The 1930s are often referred to as the "Decade of the Sex Hormones" due to these fundamental discoveries that laid the groundwork for our understanding of steroid biochemistry and endocrinology.

Early Isolation Techniques: A Glimpse into the Past

-

Acid Hydrolysis: Urine was treated with strong acid to cleave the water-soluble glucuronide and sulfate (B86663) conjugates from the steroid molecules, rendering them soluble in organic solvents.

-

Solvent Extraction: The acidified urine was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or ether, to separate the steroids from the aqueous phase.

-

Purification: The crude extract underwent extensive purification, which may have involved:

-

Fractional crystallization: Taking advantage of the different solubilities of various steroids in different solvents to selectively crystallize and separate them.

-

Sublimation: Heating the solid extract under vacuum to purify the volatile steroids.

-

Digitonin Precipitation: A specific method used to precipitate 3β-hydroxysteroids like epiandrosterone, separating them from 3α-isomers like androsterone.

-

-

Characterization: The final crystalline product was then characterized using methods available at the time, such as melting point determination and elemental analysis, to establish its chemical formula and structure.

Metabolic Pathways of Epiandrosterone

Epiandrosterone is a key intermediate in the metabolic cascade of androgens. It is primarily derived from DHEA and can be converted to the potent androgen, DHT.

Biosynthesis of Epiandrosterone

Epiandrosterone is synthesized from DHEA through the action of the enzyme 5α-reductase . This enzyme reduces the double bond between carbons 5 and 6 in the steroid's A-ring.

Conversion to Dihydrotestosterone (DHT)

Epiandrosterone can be converted to DHT in a two-step process. First, the 3β-hydroxyl group is oxidized to a ketone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) , forming androstanedione (B1670583). Subsequently, the 17-keto group of androstanedione is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to yield DHT. There is also evidence suggesting a direct conversion of 5α-androstane-3β,17β-diol (a metabolite of DHT) back to DHT, a reaction also catalyzed by 3β-HSD.[5]

Metabolic Pathway of Epiandrosterone

Caption: Metabolic conversion of DHEA to Epiandrosterone and its subsequent pathway to DHT.

Biological Activity and Quantitative Data

Epiandrosterone exhibits a range of biological activities, although it is considered a relatively weak androgen compared to testosterone and DHT.

Androgenic Activity

Epiandrosterone's androgenic effects are primarily attributed to its conversion to DHT. Anecdotal evidence from the bodybuilding community suggests that supplementation with epiandrosterone, typically in the range of 250-500 mg per day, may lead to modest increases in muscle hardness and strength.[6] However, there is a lack of controlled scientific studies in humans to substantiate these claims and establish a clear dose-response relationship for muscle mass accretion.[6][7]

| Parameter | Value | Reference |

| Androgen Receptor Binding Affinity (Ki) | 860 nM | [8] |

| Typical Anecdotal Dosage (Bodybuilding) | 250 - 500 mg/day | [6] |

Table 1: Quantitative Data on Epiandrosterone's Androgenic Profile

Neuroprotective Effects

Emerging research suggests that epiandrosterone and other DHEA metabolites may possess neuroprotective properties.[8][9][10][11][12] The proposed mechanisms for these effects are multifaceted and involve the modulation of various signaling pathways.

-

GABAA Receptor Modulation: Epiandrosterone acts as a negative allosteric modulator of the GABAA receptor.[13][14][15] This interaction can influence neuronal excitability.

-

Signaling Pathways: The neuroprotective effects of DHEA and its metabolites are thought to be mediated through pathways such as the PI3K/Akt and NF-κB signaling cascades, which are involved in cell survival and inflammation.[11]

Neuroprotective Signaling of DHEA Metabolites

Caption: Putative neuroprotective signaling pathways activated by DHEA metabolites.

Experimental Protocols

Analysis of Urinary Epiandrosterone by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analysis of urinary steroids like epiandrosterone relies on the high sensitivity and specificity of GC-MS.[16][17][18][19][20] A typical protocol involves the following steps:

-

Sample Preparation:

-

An internal standard (e.g., a deuterated analog of the steroid) is added to a urine sample.

-

Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase and sulfatase enzymes to cleave the conjugated steroids.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to extract and concentrate the steroids.

-

Derivatization: The extracted steroids are derivatized (e.g., silylation) to increase their volatility and improve their chromatographic properties.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The different steroids are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of each steroid.

-

Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

The activity of 3β-HSD, a key enzyme in epiandrosterone metabolism, can be measured using a spectrophotometric assay.[21][22][23][24][25]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

A buffered solution (e.g., Tris-HCl, pH 7.8).

-

The substrate (e.g., epiandrosterone or DHEA).

-

The cofactor NAD+.

-

A tetrazolium salt (e.g., iodonitrotetrazolium).

-

-

Enzyme Addition and Incubation: The enzyme extract (from a tissue homogenate or cell lysate) is added to the reaction mixture, and it is incubated at 37°C.

-

Measurement: During the reaction, NAD+ is reduced to NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The rate of formazan production is proportional to the enzyme activity.

| Substrate | Km (µM) | Reference |

| Dehydroepiandrosterone (DHEA) | 0.3 | [23] |

| Pregnenolone (B344588) | 0.4 | [23] |

| 17-hydroxypregnenolone (17OH-Δ5P) | 0.3 | [23] |

Table 2: Michaelis-Menten Constants (Km) for 3β-HSD Substrates

Conclusion and Future Directions

Epiandrosterone, a steroid with a fascinating history, continues to be an area of active research. While its weak androgenic properties have been acknowledged for decades, its potential roles in neuroprotection and as a modulator of neurotransmitter receptors are still being elucidated. For drug development professionals, the metabolic pathways of epiandrosterone, particularly its conversion to DHT, are of significant interest for the development of inhibitors of steroidogenic enzymes.

Future research should focus on conducting controlled clinical trials to definitively assess the anabolic and performance-enhancing effects of epiandrosterone in humans. Furthermore, a deeper investigation into its neuroprotective mechanisms and its interaction with various receptor systems could unveil novel therapeutic applications for this historic steroid. The development of more specific and potent analogs of epiandrosterone may also hold promise for targeted therapies.

References

- 1. scispace.com [scispace.com]

- 2. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]

- 5. Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells: Inhibition of intratumoural 3β-hydroxysteroid dehydrogenase activities by abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epiandrosterone Review: The Effects and Optimum Dosage - CrazyMass [crazymass.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Neurosteroid dehydroepiandrosterone exerts anti-apoptotic effects by membrane-mediated, integrated genomic and non-genomic pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 15. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive urinary steroid analysis strategy using two-dimensional gas chromatography – time of flight mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 25. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Steroid 3-Hydroxy-5-androsten-17-one in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-androsten-17-one, also known as epiandrosterone (B191177), is a naturally occurring C19 steroid hormone found across a range of mammalian species. As a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to more potent androgens, its physiological significance extends from androgenic activity to neurosteroidal functions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its physiological roles in mammals. Detailed experimental protocols for its extraction and quantification are provided, alongside quantitative data from various biological matrices. Furthermore, key signaling pathways influenced by this steroid are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

This compound, systematically named (3β,5α)-3-hydroxyandrostan-17-one and commonly referred to as epiandrosterone, is an endogenous steroid hormone with a multifaceted role in mammalian physiology. First isolated in 1931, it is recognized as a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is biosynthetically derived from the adrenal prohormone DHEA.[1] While considered to possess weak androgenic activity itself, its primary significance lies in its position as an intermediate in steroidogenic pathways, ultimately leading to the formation of more potent androgens.[1]

Beyond its role in the endocrine system, emerging research has highlighted the activity of this compound as a neurosteroid, modulating neuronal function and exhibiting neuroprotective properties. This guide aims to consolidate the current scientific knowledge on the natural occurrence, biosynthesis, and physiological functions of this steroid in mammals, with a focus on providing practical information for researchers in the fields of endocrinology, neuroscience, and drug development.

Natural Occurrence and Quantitative Data

This compound is a natural constituent of the mammalian steroidome and has been identified in various species and biological fluids. Its concentration can vary significantly depending on the species, sex, age, and physiological condition. The testes are a major source of this steroid, with the adrenal glands also contributing to its production.[2] It is primarily excreted in the urine.[1] The following tables summarize the reported quantitative levels of this compound and its sulfate (B86663) conjugate in different mammalian species and tissues.

Table 1: Concentration of this compound (Epiandrosterone) in Human Biological Fluids

| Biological Matrix | Population | Concentration | Reference |

| Plasma | Eugonadal Men | 1.32 ± 0.08 nmol/L | [2] |

| Plasma | Hypogonadal Men | 0.68 ± 0.04 nmol/L | [2] |

| Urine (as glucuronide) | Eugonadal Men | 62 - 751 nmol/24h | [2] |

| Urine (as glucuronide) | Hypogonadal Men | 3 - 34 nmol/24h | [2] |

| Serum (as sulfate) | Healthy Males | Validation range: 0.005 - 1.5 µg/mL | [3] |

Table 2: Concentration of this compound (Epiandrosterone) and its Precursor in Rodent Brain

| Steroid | Brain Region | Concentration (ng/g of tissue) | Reference |

| Dehydroepiandrosterone Sulfate (DHEAS) | Anterior Brain (Male Rat) | 1.58 ± 0.14 | [4][5] |

| Dehydroepiandrosterone Sulfate (DHEAS) | Posterior Brain (Male Rat) | 4.89 ± 1.06 | [4][5] |

| Dehydroepiandrosterone (DHEA) | Anterior Brain (Male Rat) | 0.42 ± 0.10 | [4][5] |

| Dehydroepiandrosterone (DHEA) | Posterior Brain (Male Rat) | 0.12 ± 0.03 | [4][5] |

Table 3: Occurrence of this compound (Epiandrosterone) in Other Mammals

| Species | Finding | Reference |

| Pig (Boar) | 3β-hydroxy-5α-androstan-17-one sulfate is a major secretory product of Leydig cells and is present in testicular venous blood. | [6] |

| Cattle | Epitestosterone (a stereoisomer) is found in the urine of all bulls, with levels not being age-dependent. | [7] |

| Chimpanzee | Urinary testosterone and its metabolites show diurnal patterns of excretion. | [8] |

Biosynthesis

The primary pathway for the synthesis of this compound in mammals involves the conversion of DHEA by the enzyme 5α-reductase.[1] Additionally, it can be produced from other steroid intermediates, highlighting its central position in the androgen metabolic cascade.

The key enzymatic reactions in the biosynthesis of this compound are:

-

From DHEA: The direct conversion of DHEA to epiandrosterone is catalyzed by 5α-reductase.

-

From Androstanediol: The oxidation of 5α-androstane-3β,17β-diol at the 17-position by 17β-hydroxysteroid dehydrogenase yields epiandrosterone.[1]

-

From Androstanedione: The reduction of 5α-androstanedione at the 3-position by 3β-hydroxysteroid dehydrogenase results in the formation of epiandrosterone.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epiandrosterone, a metabolite of testosterone precursor, blocks L-type calcium channels of ventricular myocytes and inhibits myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Characterization and measurement of dehydroepiandrosterone sulfate in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sex steroid levels in urine of cattle of different ages: evaluation of abuse control procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diurnal patterns of urinary steroid excretion in wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-5-androsten-17-one

For Researchers, Scientists, and Drug Development Professionals

Introduction